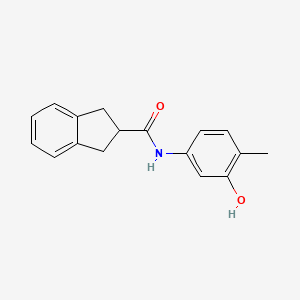

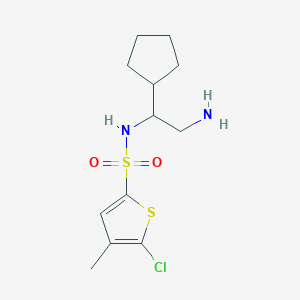

![molecular formula C12H16N2O3 B6634039 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid, also known as Baclofen, is a chemical compound that has been used as a muscle relaxant and antispastic agent. It was first synthesized in 1962 by Heinrich Keberle and later introduced in clinical practice in 1971. Baclofen is a GABA-B receptor agonist, which means that it acts on the GABA-B receptors in the brain and spinal cord to reduce muscle spasticity and pain.

Mechanism of Action

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid acts as a GABA-B receptor agonist, which means that it binds to and activates the GABA-B receptors in the brain and spinal cord. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the nervous system. By activating the GABA-B receptors, 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid reduces the release of excitatory neurotransmitters, such as glutamate, and inhibits the activity of motor neurons, which results in muscle relaxation and reduction of spasticity.

Biochemical and Physiological Effects:

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to have several biochemical and physiological effects in the body. It reduces the release of excitatory neurotransmitters, such as glutamate and substance P, and increases the release of inhibitory neurotransmitters, such as GABA. It also inhibits the activity of motor neurons, which results in muscle relaxation and reduction of spasticity. 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to have a half-life of 3-4 hours and is primarily excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied for its therapeutic effects in treating muscle spasticity and other neurological disorders. However, 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a consistent concentration in vitro. It also has a narrow therapeutic index, which means that the dosage must be carefully monitored to avoid toxicity.

Future Directions

There are several future directions for the study of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid. One area of research is the development of new formulations of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid that have a longer half-life and are more effective in reducing muscle spasticity. Another area of research is the investigation of the effects of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid on other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the use of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in combination with other drugs, such as opioids and cannabinoids, is an area of research that has the potential to improve the efficacy of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in treating pain and spasticity. Finally, the investigation of the long-term effects of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid on cognitive function and quality of life is an important area of research that will help to inform the clinical use of 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid in patients with neurological disorders.

Synthesis Methods

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid can be synthesized by the reaction of 4-chloro-2-methylpyridine with sodium cyanide to form 2-methylpyridine-4-carbonitrile. The carbonitrile is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-methylpyridine-4-amine. The amine is then reacted with butyric anhydride to form 2-[[(2-methylpyridine-4-carbonyl)amino]methyl]butanoic acid.

Scientific Research Applications

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been extensively studied for its therapeutic effects in treating muscle spasticity, particularly in patients with spinal cord injuries, multiple sclerosis, and cerebral palsy. It has also been used to treat alcoholism, anxiety, and other neurological disorders. 2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid has been shown to be effective in reducing muscle spasticity and pain, improving motor function, and enhancing quality of life in patients with these conditions.

properties

IUPAC Name |

2-[[(2-methylpyridine-4-carbonyl)amino]methyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-9(12(16)17)7-14-11(15)10-4-5-13-8(2)6-10/h4-6,9H,3,7H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQMWZPVMQLGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC(=NC=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

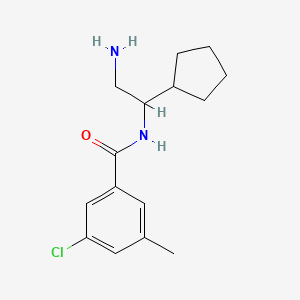

![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)

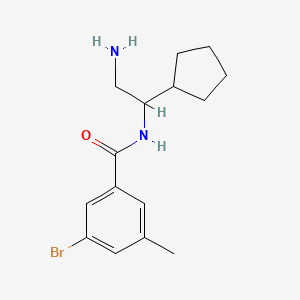

![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)

![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)

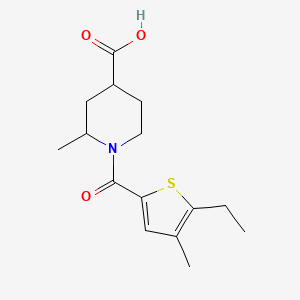

![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)

![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)

![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)